molecular formula C10H9NO B8223520 4-Methylisoquinolin-3-ol CAS No. 7697-67-8

4-Methylisoquinolin-3-ol

Cat. No. B8223520
CAS RN: 7697-67-8
M. Wt: 159.18 g/mol
InChI Key: QRWCYONTZZFFJZ-UHFFFAOYSA-N
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Description

4-Methylisoquinolin-3-ol is a compound with the molecular formula C10H9NO . It is also known by its CAS number 7697-67-8 .


Synthesis Analysis

The synthesis of isoquinoline and its derivatives has been a topic of interest in organic and medicinal chemistry . Traditional methods involve phthalimide as the raw material and proceed via rearrangement under strong alkaline conditions leading to isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methylisoquinolin-3-ol consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight is approximately 159.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylisoquinolin-3-ol include a molecular weight of 159.18 , and it is stored in a dry room at room temperature . The compound is soluble and has a high gastrointestinal absorption .

Safety and Hazards

The safety data sheet for 4-Methylisoquinolin-3-ol indicates that it is a compound with certain hazards. The hazard statements include H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-11-10(7)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWCYONTZZFFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308379
Record name 4-Methyl-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7697-67-8
Record name 4-Methyl-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7697-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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